![molecular formula C38H34Cl2OP2 B13154777 [Oxybis(methylene)]bis(triphenylphosphanium) dichloride CAS No. 55338-02-8](/img/structure/B13154777.png)
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride is a chemical compound with the molecular formula C38H34Cl2O2P2. It is a phosphonium salt that features two triphenylphosphonium groups connected by an oxybis(methylene) bridge. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Oxybis(methylene)]bis(triphenylphosphanium) dichloride typically involves the reaction of triphenylphosphine with formaldehyde and hydrochloric acid. The reaction proceeds as follows:
Step 1: Triphenylphosphine reacts with formaldehyde to form a methylene-bridged intermediate.
Step 2: The intermediate is then treated with hydrochloric acid to yield this compound.
The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of triphenylphosphine and formaldehyde are handled in bulk.
Reactor Design: Specialized reactors are used to maintain the required reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ions can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine derivatives.
Substitution: Various substituted phosphonium salts.
科学研究应用
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential in biochemical assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [Oxybis(methylene)]bis(triphenylphosphanium) dichloride involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by:
Binding to Enzymes: Inhibiting enzyme activity by forming stable complexes.
Membrane Interaction: Altering membrane permeability and disrupting cellular homeostasis.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Tetraphenylphosphonium chloride: A related phosphonium salt.
Uniqueness
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride is unique due to its oxybis(methylene) bridge, which imparts distinct reactivity and properties compared to other phosphonium salts. This structural feature allows for unique applications in catalysis and materials science.
属性
CAS 编号 |
55338-02-8 |
|---|---|
分子式 |
C38H34Cl2OP2 |
分子量 |
639.5 g/mol |
IUPAC 名称 |
triphenyl(triphenylphosphaniumylmethoxymethyl)phosphanium;dichloride |
InChI |
InChI=1S/C38H34OP2.2ClH/c1-7-19-33(20-8-1)40(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-39-32-41(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;;/h1-30H,31-32H2;2*1H/q+2;;/p-2 |
InChI 键 |
KAXSBQJIDODNLG-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)[P+](COC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


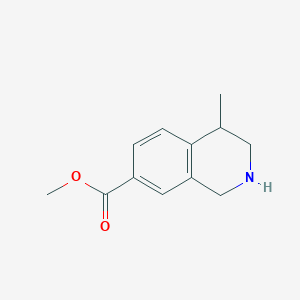

![2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13154718.png)
![2-Chloro-N-[(4-formylphenyl)methyl]propanamide](/img/structure/B13154720.png)

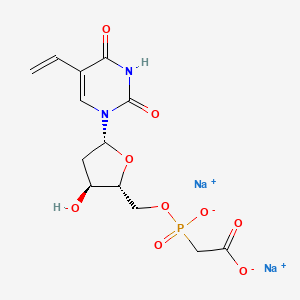
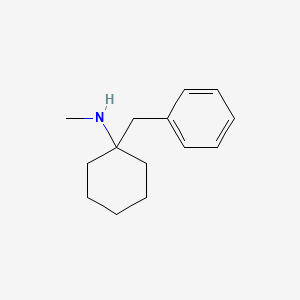

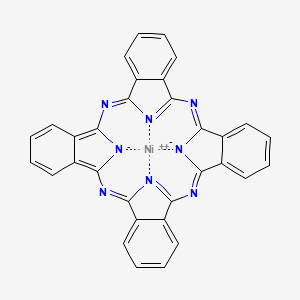

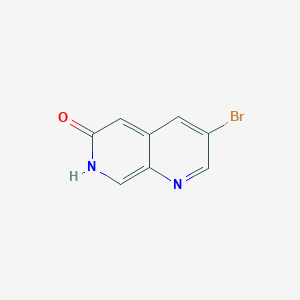

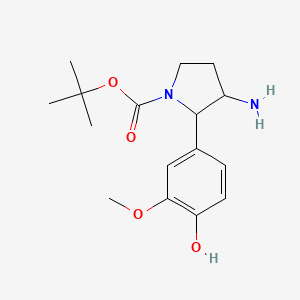
![1-[1-(Aminomethyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B13154793.png)
